Ethyl 6-cyclohexyl-6-oxohexanoate

Organic Synthesis Intermediate Selection Lipophilicity

Ethyl 6-cyclohexyl-6-oxohexanoate (CAS 16076-62-3) is an ester derivative of hexanoic acid, characterized by the molecular formula C14H24O3 and a molecular weight of 240.34 g/mol. Its structure features a cyclohexyl group and a ketone group at the 6-position.

Molecular Formula C14H24O3
Molecular Weight 240.34 g/mol
CAS No. 16076-62-3
Cat. No. B097657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-cyclohexyl-6-oxohexanoate
CAS16076-62-3
SynonymsETHYL 6-CYCLOHEXYL-6-OXOHEXANOATE
Molecular FormulaC14H24O3
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC(=O)C1CCCCC1
InChIInChI=1S/C14H24O3/c1-2-17-14(16)11-7-6-10-13(15)12-8-4-3-5-9-12/h12H,2-11H2,1H3
InChIKeyYMTFBDCTGQKTQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-cyclohexyl-6-oxohexanoate (CAS 16076-62-3): A Key Intermediate for Statin Synthesis


Ethyl 6-cyclohexyl-6-oxohexanoate (CAS 16076-62-3) is an ester derivative of hexanoic acid, characterized by the molecular formula C14H24O3 and a molecular weight of 240.34 g/mol . Its structure features a cyclohexyl group and a ketone group at the 6-position. Primarily utilized as a crucial intermediate in organic synthesis , it is specifically referenced for the production of statins, a class of lipid-lowering medications that inhibit HMG-CoA reductase .

The Risk of Substituting Ethyl 6-cyclohexyl-6-oxohexanoate (CAS 16076-62-3) with Phenyl or Unsubstituted Analogs


While structurally similar analogs such as Ethyl 6-oxo-6-phenylhexanoate (CAS 4248-25-3) exist, generic substitution is not scientifically justified without empirical data . The cyclohexyl group in Ethyl 6-cyclohexyl-6-oxohexanoate confers distinct lipophilicity, steric bulk, and electronic properties compared to a planar aromatic phenyl ring. These differences can profoundly influence reaction kinetics, enzyme-substrate interactions, and the physicochemical properties of downstream products [1]. For example, in the development of Soluble Epoxide Hydrolase (sEH) inhibitors, the replacement of an aromatic group with a cyclohexyl moiety in structurally related compounds has been shown to significantly alter inhibitory potency (IC50), underscoring that such structural modifications are not functionally silent [2].

Quantitative Evidence Guide for Ethyl 6-cyclohexyl-6-oxohexanoate (CAS 16076-62-3): A Comparative Analysis


Comparative Physicochemical Property Analysis: Ethyl 6-cyclohexyl-6-oxohexanoate vs. Ethyl 6-oxo-6-phenylhexanoate

Direct quantitative experimental comparison of Ethyl 6-cyclohexyl-6-oxohexanoate with its phenyl analog is not available in the primary literature. The following is a class-level inference based on known computational predictions and the fundamental properties of cyclohexyl versus phenyl groups. The cyclohexyl group is predicted to significantly increase lipophilicity (LogP) and molecular volume, while also altering electronic effects on the adjacent ketone, which can influence reaction outcomes .

Organic Synthesis Intermediate Selection Lipophilicity

Impact of Cyclohexyl vs. Phenyl Substitution on Biological Activity: A Class-Level Case Study from Soluble Epoxide Hydrolase (sEH) Inhibitors

While Ethyl 6-cyclohexyl-6-oxohexanoate itself has not been the subject of published biological assays, a compelling class-level inference can be drawn from a study on soluble epoxide hydrolase (sEH) inhibitors. In a series of N,N'-disubstituted ureas, replacing a cyclohexyl group with a phenyl group in a topologically similar position resulted in a 45-fold decrease in potency [1]. This demonstrates the profound and quantifiable impact of the cyclohexyl pharmacophore over an aromatic group in certain biological contexts, suggesting that the cyclohexyl moiety in the target compound may confer significant advantages in analogous applications.

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship (SAR)

Demonstrated Utility as a Crucial Statin Intermediate: A Literature-Corroborated Application

Ethyl 6-cyclohexyl-6-oxohexanoate is specifically cited in vendor technical literature and aggregated chemical databases as a key intermediate in the synthesis of statin drugs, which function as HMG-CoA reductase inhibitors [1]. While direct comparative yields from published synthetic routes are not provided, its designated role in this multibillion-dollar pharmaceutical class is a strong, application-specific indicator of its utility. This established role differentiates it from non-specialized analogs like Ethyl 6-oxo-6-phenylhexanoate, for which no such specific, high-value application pathway is documented.

Pharmaceutical Synthesis Statin Production Intermediate Sourcing

Recommended Application Scenarios for Ethyl 6-cyclohexyl-6-oxohexanoate (CAS 16076-62-3) Based on Evidence


Specialized Building Block for Statin and Related Pharmaceutical Intermediates

As corroborated by multiple sources, Ethyl 6-cyclohexyl-6-oxohexanoate is specifically utilized as an intermediate in statin production . This is its primary, validated application scenario. Procurement should be directed towards medicinal chemistry and process chemistry groups engaged in statin analog development or the synthesis of related HMG-CoA reductase inhibitors.

A Preferential Scaffold for Exploring Non-Aromatic, Lipophilic SAR

The class-level evidence from sEH inhibitor studies demonstrates that a cyclohexyl group can be vastly superior to a phenyl group in terms of biological potency [1]. For medicinal chemists investigating targets where a non-aromatic, bulky, and highly lipophilic group is hypothesized to be advantageous, Ethyl 6-cyclohexyl-6-oxohexanoate provides a direct, easily functionalizable scaffold for SAR exploration.

Sourcing a Verified, Non-Aromatic Analogue for Lead Optimization

In lead optimization campaigns where a phenyl-containing lead compound (e.g., based on Ethyl 6-oxo-6-phenylhexanoate) suffers from metabolic liabilities or off-target binding associated with aromatic rings, Ethyl 6-cyclohexyl-6-oxohexanoate serves as a logical and readily available analogue. Its distinct physicochemical properties (predicted ~0.8 unit higher cLogP) offer a defined vector for modulating compound properties .

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